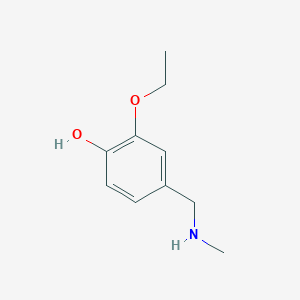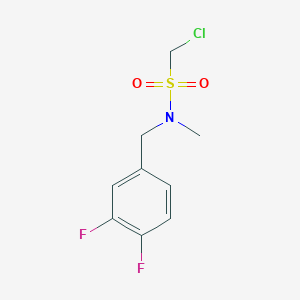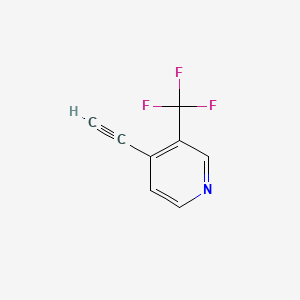![molecular formula C19H13ClN2O4 B13581466 1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylicacid](/img/structure/B13581466.png)
1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid is a complex organic compound that features both an indole and an oxazole ring These structures are significant in medicinal chemistry due to their presence in various bioactive molecules
Méthodes De Préparation
The synthesis of 1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid involves multiple steps, typically starting with the preparation of the indole and oxazole intermediates. The indole ring can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors like α-haloketones and amides . The final step involves coupling the indole and oxazole intermediates under specific conditions to form the target compound.
Analyse Des Réactions Chimiques
1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules with potential bioactivity.
Biology: The compound’s structure suggests it could interact with biological targets, making it useful in studying biochemical pathways.
Industry: The compound could be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole and oxazole rings are known to bind to various biological targets, potentially modulating their activity. This compound may affect pathways involved in cell signaling, metabolism, or gene expression .
Comparaison Avec Des Composés Similaires
Similar compounds include other indole and oxazole derivatives, such as:
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole ring.
Oxazole derivatives: Compounds like 2,5-dimethyl-1,3-oxazole, which share the oxazole ring but differ in other structural aspects.
1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid stands out due to its unique combination of indole and oxazole rings, which may confer distinct biological activities and chemical properties .
Propriétés
Formule moléculaire |
C19H13ClN2O4 |
|---|---|
Poids moléculaire |
368.8 g/mol |
Nom IUPAC |
1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydroindole-3-carboxylic acid |
InChI |
InChI=1S/C19H13ClN2O4/c20-14-7-3-1-6-12(14)17-9-15(21-26-17)18(23)22-10-13(19(24)25)11-5-2-4-8-16(11)22/h1-9,13H,10H2,(H,24,25) |
Clé InChI |
UDXMTFMHFXNAHO-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=CC=CC=C2N1C(=O)C3=NOC(=C3)C4=CC=CC=C4Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


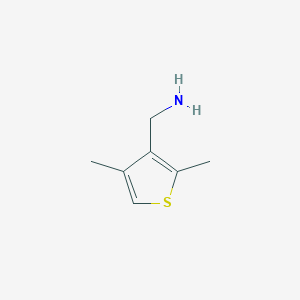


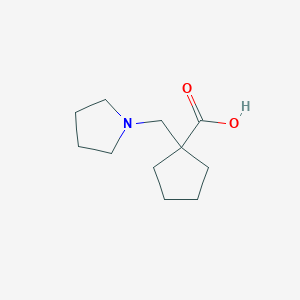
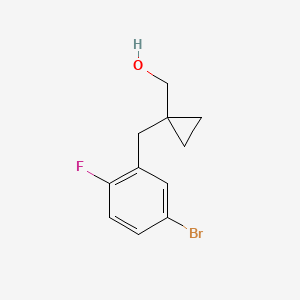

![{1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride](/img/structure/B13581427.png)


